Product packaging for Sandaracopimaric acid(Cat. No.:CAS No. 471-74-9)

Sandaracopimaric acid

Cat. No.: B016901
CAS No.: 471-74-9
M. Wt: 302.5 g/mol
InChI Key: MHVJRKBZMUDEEV-KRFUXDQASA-N
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Description

Sandaracopimaric acid is a natural diterpenoid compound isolated from sources such as Tetraclinis articulata and Commiphora opobalsamum .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O2 B016901 Sandaracopimaric acid CAS No. 471-74-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,4aR,4bS,7R,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,13,15-16H,1,6-12H2,2-4H3,(H,21,22)/t15-,16+,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVJRKBZMUDEEV-KRFUXDQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893311
Record name Cryptopimaric acid
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Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471-74-9
Record name (-)-Sandaracopimaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=471-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Sandaracopimaric acid
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Record name Cryptopimaric acid
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Record name Cryptopimaric acid
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Record name SANDARACOPIMARIC ACID
Source FDA Global Substance Registration System (GSRS)
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Botanical Origin and Biogeographical Distribution of Sandaracopimaric Acid

Isolation from Coniferous Tree Resins

The primary sources of sandaracopimaric acid are the resins of coniferous trees, where it plays a role in protecting the plant against pathogens and herbivores.

This compound is a characteristic compound found in the resins of trees belonging to the genera Agathis and Callitris. biosynth.comresearchgate.netuq.edu.aupublish.csiro.audntb.gov.uamdpi.commdpi.com In the genus Agathis, often known as kauri or dammar pines, this compound has been identified in the resins of several species, including Agathis macrophylla and Agathis microstachya. researchgate.net For instance, the ethanol-soluble fraction of some Agathis resins can contain up to 9% this compound. wur.nl

The genus Callitris, commonly known as cypress-pines, is also a well-documented source. The resin of Callitris columellaris, once marketed as sandarac resin, contains this compound. publish.csiro.audntb.gov.ua Studies on various Callitris species have consistently reported the presence of significant amounts of this acid in their resin extracts. dntb.gov.uamdpi.com

Botanical Source Finding Reference(s)
Agathis species Found in the bled resins of Agathis vitiensis, A. lanceolata, and A. macrophylla. mdpi.com
Agathis species The ethanol-soluble fraction of the resin contains 9% this compound. wur.nl
Callitris species This compound is a tricyclic diterpene resin acid found in the resin. mdpi.com
Callitris columellaris The resin was once marketed as sandarac resin from which this compound has been isolated. publish.csiro.au

Picea abies, the Norway spruce, is a significant source of this compound. jyu.fitandfonline.commdpi.comfrontiersin.orgresearchgate.net It is one of the many resin acids that constitute the complex mixture in the oleoresin of this species. frontiersin.org Analysis of stump wood from Picea abies has shown that this compound is a consistent, albeit not the most abundant, component of the resin acid fraction. jyu.fitandfonline.com For example, in the stump bottom, it can constitute around 5% of the identified resin acids. jyu.fitandfonline.com

Plant Part Relative Abundance Reference(s)
Stump Bottom 5% of identified resin acids jyu.fitandfonline.com
Crushed Stump 4% of identified resin acids tandfonline.com
Stump Heart 5% of identified resin acids tandfonline.com

Several species within the Juniperus genus have been found to contain this compound. researchgate.netwikidata.orgidpan.poznan.plcjpas.netcsic.esmdpi.com It has been isolated from the fruits of Juniperus phoenicea, where it is one of the identified diterpenes. cjpas.net Research has also documented its presence in the leaves of the Libyan Juniperus phoenicea. researchgate.net Furthermore, this compound has been reported in Juniperus chinensis. mdpi.comebi.ac.uk

Species Plant Part Finding Reference(s)
Juniperus phoenicea Fruits Identified as one of the seven isolated diterpenes. cjpas.net
Juniperus phoenicea Leaves Isolated from the cytotoxic fractions of the leaf extracts. researchgate.net
Juniperus chinensis Bark, Heartwood Listed as a constituent. mdpi.comebi.ac.uk
Juniperus communis Not specified Mentioned as a constituent of the resin. mdpi.com

This compound is a common resin acid found in the oleoresin of various Pinus species. ipb.ptusda.govthegoodscentscompany.comdocsdrive.comresearchgate.netnih.gov It is considered one of the ubiquitous pimaradienoic/isopimaradienoic acids present in all southern pines. usda.gov Studies on Pinus pinaster (Maritime pine) have shown its presence, although generally in lower relative abundance compared to other resin acids like abietic and pimaric acids. ipb.pt It has also been isolated from the needles of Pinus pumila and is a known constituent of Pinus merkusii gum oleoresin. ebi.ac.ukdocsdrive.com In Pinus radiata, while present, it is not one of the major resin acids. nih.gov

Species Plant Part/Product Finding Reference(s)
Southern Pines Oleoresin A ubiquitous pimaradienoic/isopimaradienoic acid. usda.gov
Pinus pinaster Oleoresin Present at a relative abundance of around 1%. ipb.pt
Pinus pumila Needles Isolated from hexane (B92381) extracts. ebi.ac.ukthegoodscentscompany.com
Pinus merkusii Gum Oleoresin Identified as a major constituent of the acidic fraction. docsdrive.com
Pinus radiata Stem and Needles Detected in resin acid analysis. nih.gov

Platycladus orientalis, an evergreen coniferous tree, is another source of this compound. ebi.ac.ukijsdr.orgnih.gov It has been identified in various parts of the plant, including the leaves and pericarp (the wall of a ripened ovary). ijsdr.org In an analysis of an ethyl acetate (B1210297) fraction of P. orientalis, this compound was found to be a major constituent, comprising 31.6% of the fraction. nih.gov It has also been isolated from the petroleum ether-soluble parts of the cones. ebi.ac.uk

Plant Part Finding Reference(s)
Leaves Identified as a pimarane-type diterpene in the leaves. ijsdr.org
Pericarp Listed as a constituent of the pericarp. ijsdr.org
Ethyl Acetate Fraction Comprised 31.6% of this fraction. nih.gov
Cones Isolated from the petroleum ether-soluble parts. ebi.ac.uk

Beyond the conifers, this compound has been isolated from the resin of species in the Commiphora genus, which are not conifers. researchgate.netd-nb.infonih.govresearchgate.net It has been identified as a constituent of the resin of Commiphora myrrha. researchgate.netd-nb.info Additionally, a bioassay-guided approach led to the isolation of this compound from Commiphora opobalsamum, where it was identified as one of the vasorelaxant substances. nih.gov

Species Finding Reference(s)
Commiphora myrrha Isolated as a known terpene from the resin. researchgate.netd-nb.info
Commiphora opobalsamum Obtained through a bioassay-guided approach from the resin. nih.gov

Aralia cordata

Aralia cordata, a perennial herbaceous plant native to East Asia, including Japan, Korea, and China, is a known source of this compound. thegoodscentscompany.comchemfaces.com The roots of this plant, in particular, have been found to contain this and other related diterpenoid acids. researchgate.netcapes.gov.br Research has led to the isolation of 7-oxothis compound, a derivative of this compound, from the methanol (B129727) extract of Aralia cordata roots. researchgate.net

Larix decidua

The European larch, Larix decidua, a deciduous coniferous tree native to the mountains of central Europe, is another botanical source of this compound. core.ac.uknih.gov The lipophilic extractives from the heartwood of Larix decidua have been shown to contain this compound alongside other resin acids like isopimaric, abietic, and dehydroabietic acid. core.ac.uk The resin of this species is a complex mixture, with pimaranes such as this compound being one of the characteristic structural types of diterpenes present. nih.gov While abietic acid is a major component of the wood extract, methyl sandaracopimarate has been identified in the bark extract. ncsu.edu

Tetraclinis articulata (Sandarac Resin Source)*

Tetraclinis articulata, also known as the sandarac tree, is a coniferous tree native to the western Mediterranean region, particularly North Africa. nih.govmfa.org This species is the primary source of sandarac resin, a natural resin that has been used for centuries in varnishes and other applications. nih.govmfa.org this compound is a major constituent of this resin. nih.govmfa.orgjst.go.jpnih.gov Analysis of sandarac resin has confirmed the presence of this compound, with one study quantifying it at 11.6% of the resin product. jst.go.jpnih.gov The resin is characterized by pimarane (B1242903) and labdane (B1241275) diterpenoids, with this compound being a significant component. nih.govresearchgate.net

Detection in Other Biological Systems (e.g., Lichens, Fungi)

Beyond the plant kingdom, this compound has been detected in other biological systems, notably lichens and fungi.

Studies have identified (-)-sandaracopimaric acid in the lichen Ramalina hierrensis, which is endemic to the Canary Islands. nih.govthieme-connect.com This compound was isolated along with a variety of other secondary metabolites, highlighting the diverse chemistry of this lichen species. nih.govmdpi.comnih.gov

In the fungal kingdom, this compound has been identified as a metabolite of the honey mushroom, Armillaria mellea. cdnsciencepub.com This was a noteworthy finding as resin acids were not previously reported from a fungal source. cdnsciencepub.com More recent research has also identified a metabolite matching this compound in ectomycorrhizal fungi of the genus Suillus, which are critical to the health of forest ecosystems. osti.govbiorxiv.org

Ecological and Biological Roles in Producer Organisms

This compound plays crucial roles in the survival and interaction of the organisms that produce it. These roles are primarily centered around defense and preservation.

Contribution to Plant Defense Mechanisms

Diterpene resin acids, including this compound, are key components of the chemical defense systems of coniferous trees against herbivores and pathogens. ebi.ac.uknih.govplos.org These compounds can act as antifeedants, deterring insects from feeding. thegoodscentscompany.com For instance, resin acids have been shown to inhibit the growth of certain fungi, even at low concentrations. core.ac.uk The presence of this compound and other diterpenoids in plant tissues is believed to play a primary role in self-defense against herbivores. ebi.ac.uk Research has also shown that some diterpene resin acids can disrupt the endocrine systems of insects, further highlighting their defensive capabilities. ebi.ac.uk The antifungal properties of extracts containing this compound have also been noted. africaresearchconnects.comnih.gov

Role in Resin Functions and Preservation

Plant resins, rich in compounds like this compound, serve a protective function by sealing wounds and preventing water loss. frontiersin.org The resin forms a hard, protective barrier upon secretion. mfa.org The chemical stability of these resin acids also contributes to the long-term preservation of the resin itself, as evidenced by the analysis of ancient resins. biosynth.com The composition of sandarac resin, with this compound as a key component, results in a hard, clear film that has been utilized historically in varnishes. mfa.org

Biosynthesis and Stereochemical Considerations

Elucidation of Diterpene Resin Acid Biosynthetic Pathways

The biosynthesis of diterpene resin acids (DRAs), including sandaracopimaric acid, is a critical component of the defensive oleoresin system in conifers. nih.govresearchgate.net This metabolic pathway begins with the universal C20 precursor for diterpenoids, geranylgeranyl diphosphate (B83284) (GGPP). oup.comnih.gov The entire process can be broadly divided into two major stages.

First, diterpene synthases (diTPSs) catalyze the cyclization of the linear GGPP molecule into various complex tricyclic olefin structures. oup.comnih.gov This initial cyclization is a multi-step reaction that proceeds via a (+)-copalyl diphosphate (CPP) intermediate. nih.gov From this intermediate, further rearrangements and cyclizations lead to the formation of different diterpene skeletons, such as the pimarane (B1242903) and abietane (B96969) types, which form the foundational structures of the common resin acids. nih.gov

The second stage involves the functionalization of these diterpene olefin backbones. This is primarily achieved through a series of oxidation reactions catalyzed by cytochrome P450-dependent monooxygenases (P450s). researchgate.netoup.com Specifically, these enzymes catalyze the sequential three-step oxidation of the C18-methyl group on the A-ring of the diterpene structure, converting it first to a hydroxyl group (diterpene alcohol), then to an aldehyde group (diterpene aldehyde), and finally to a carboxylic acid group, yielding the mature diterpene resin acid. oup.comnih.gov The modularity of this system, combining various diTPS and P450 enzymes, allows for the production of a diverse array of DRAs within a single plant. nih.gov

Analysis of Stereochemical Configurations and Isomeric Forms

The specific identity of a resin acid is defined by its stereochemistry and the position of its double bonds. This compound is a pimarane-type diterpenoid with the systematic IUPAC name (1R,4aR,4bS,7R,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid. nih.gov It possesses five stereocenters, leading to a distinct three-dimensional structure. nih.gov

It is one of several pimarane-type isomers that share the same molecular formula (C₂₀H₃₀O₂) but differ in their spatial arrangement. cdnsciencepub.com A key structural feature distinguishing this compound from its more common isomer, pimaric acid, is the stereochemistry at the C-7 position. This compound is specifically 7-epipimara-8(14),18-dienoic acid, meaning it is an epimer of pimaric acid at this carbon. cdnsciencepub.comcdnsciencepub.com Other related isomers include isopimaric acid, which differs in the configuration of the C-13 vinyl and methyl groups, and cryptopimaric acid, another synonym for this compound. nih.govcdnsciencepub.com

The table below outlines the key isomers and their distinguishing features.

FeatureThis compoundPimaric AcidIsopimaric Acid
Systematic Name (1R,4aR,4bS,7R,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid nih.gov(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-(1-methylethenyl)-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid
Common Name 7-epipimara-8(14),18-dienoic acid cdnsciencepub.comPimara-8(14),15-dien-18-oic acidIsopimara-8,15-dien-18-oic acid
Key Stereochemical Difference Epimer of Pimaric acid at C-7 cdnsciencepub.com---Different stereochemistry at C-13 relative to pimarane skeleton
Synonyms Cryptopimaric acid, Isodextropimaric acid nih.govDextropimaric acid---

Enzymatic Catalysis in this compound Formation

The formation of this compound is catalyzed by a specific sequence of enzymes. The initial creation of the core pimarane skeleton is carried out by a class of diterpene synthases known as isopimaradiene synthases (ISO). nih.govoup.com These enzymes catalyze the cyclization of GGPP to form the (+)-copalyl diphosphate intermediate, which is then further rearranged and deprotonated at a class I active site to yield primarily isopimaradiene and smaller amounts of its isomer, sandaracopimaradiene (B157912). nih.gov The formation of sandaracopimaradiene proceeds through a sandaracopimarenyl cation intermediate. oup.com

Following the synthesis of the sandaracopimaradiene olefin backbone, the final maturation into this compound is accomplished by cytochrome P450 monooxygenases of the CYP720B subfamily. nih.govmdpi.com Specifically, research has identified that clade III enzymes within this subfamily, such as CYP720B1 and CYP720B4, are responsible for catalyzing the three-step oxidation of the C-18 methyl group of various diterpene olefins, including sandaracopimaradiene. nih.govoup.com These multifunctional enzymes efficiently convert the olefin through its corresponding alcohol and aldehyde intermediates to the final carboxylic acid, without significant accumulation of the intermediate forms. oup.com This enzymatic step is crucial for the biosynthesis of this compound, as well as other pimarane-type acids like pimaric and isopimaric acid. nih.govoup.com

Pharmacological Investigations of Sandaracopimaric Acid and Its Derivatives

Anti-inflammatory and Immunomodulatory Activities

The anti-inflammatory and immunomodulatory properties of sandaracopimaric acid and its derivatives are supported by evidence from multiple studies. These natural compounds have been shown to interfere with key pathways and mediators that drive the inflammatory response.

The anti-inflammatory effects of this compound and its relatives are largely attributed to their ability to modulate critical intracellular signaling pathways that regulate the expression of inflammatory genes. Research has shown that pimaric acid, a closely related diterpene, inhibits the production of matrix metalloproteinase-9 (MMP-9) by downregulating the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) signaling pathways. researchgate.netnih.gov These pathways are pivotal in controlling the transcription of numerous pro-inflammatory genes. researchgate.net

Similarly, a derivative known as 7-oxothis compound, isolated from Aralia cordata, has been identified as an inhibitor of the NF-κB and mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), p38 MAP kinase, and c-Jun N-terminal kinase (JNK) pathways. nih.gov Extracts from Aralia cordata leaves, a known source of these diterpenoids, have also demonstrated the ability to suppress the phosphorylation of ERK1/2 and p38, and inhibit NF-κB activation by preventing the degradation of its inhibitor, IκB-α. kjpr.krkyobobook.co.kr Furthermore, this compound has been noted for its vasodilatory effects, which may be mediated through the PI3K/Akt signaling pathway, leading to endothelial nitric oxide synthase (eNOS) activation. researchgate.net

CompoundTargeted Signaling PathwayObserved EffectSource
Pimaric AcidNF-κB, AP-1Downregulation of pathway activity, leading to reduced MMP-9 expression. researchgate.netnih.gov
7-Oxothis compoundNF-κB, MAPK (ERK, p38, JNK)Inhibition of signaling cascades involved in inflammation. nih.gov
Aralia cordata Leaf ExtractNF-κB, MAPK (ERK, p38)Inhibition of IκB-α degradation and suppression of ERK/p38 phosphorylation. kjpr.krkyobobook.co.kr
This compoundPI3K/Akt/eNOSPotential mediation of vasodilatory effects. researchgate.net

Chemokines are a family of small cytokines that direct the migration of leukocytes to sites of inflammation. core.ac.uknih.gov Their function is critically dependent on their interaction with glycosaminoglycans (GAGs) on the surface of endothelial cells, which creates a concentration gradient that guides immune cells. core.ac.uknih.govmdpi.com This interaction is essential for the extravasation of leukocytes from blood vessels into tissues. core.ac.uknih.gov

Targeting the interaction between chemokines and GAGs is considered a promising therapeutic strategy to inhibit inflammation. core.ac.uk While direct evidence of this compound inhibiting specific chemokine-receptor or chemokine-GAG interactions is not yet established, its broad anti-inflammatory profile suggests that this could be a potential, yet unexplored, mechanism of action. Interfering with the establishment of chemotactic gradients is a key approach to controlling inflammatory cell accumulation, and the potential for this compound or its derivatives to act in this manner warrants further investigation. core.ac.uknih.gov

Research has demonstrated that derivatives of this compound can directly inhibit the activity of several key pro-inflammatory mediators. Studies on 7-oxothis compound (OSA), isolated from the roots of Aralia cordata, have shown potent inhibitory effects. researchgate.netnih.gov

Specifically, OSA was found to significantly inhibit the release of histamine (B1213489) from rat peritoneal mast cells induced by compound 48/80. researchgate.netnih.gov In the same study, OSA also inhibited the activity of phospholipase A2 (PLA2) and eosinophil peroxidase in the bronchoalveolar lavage fluid of an animal model. researchgate.net PLA2 is a critical enzyme that releases arachidonic acid from cell membranes, initiating the synthesis of other inflammatory mediators like prostaglandins (B1171923) and leukotrienes. mdpi.commdpi.com Furthermore, OSA demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, with a 10 mM concentration inhibiting COX-1 by 22.82% and COX-2 by 15.86%. nih.govresearchgate.net

MediatorCompoundObserved EffectSource
Histamine7-Oxothis compound (OSA)Significantly inhibited compound 48/80-induced release from mast cells. researchgate.netnih.gov
Phospholipase A2 (PLA2)7-Oxothis compound (OSA)Inhibited activity in bronchoalveolar lavage fluid. researchgate.net
Eosinophil Peroxidase7-Oxothis compound (OSA)Inhibited activity in bronchoalveolar lavage fluid. researchgate.net
Cyclooxygenase-1 (COX-1)7-Oxothis compound (OSA)22.82% inhibition at 10 mM. nih.govresearchgate.net
Cyclooxygenase-2 (COX-2)7-Oxothis compound (OSA)15.86% inhibition at 10 mM. nih.govresearchgate.net

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for degrading the extracellular matrix, a process crucial for tissue remodeling, wound healing, and leukocyte migration during inflammation. theclinivex.com MMP-9, in particular, plays a significant role in inflammatory responses and tumor invasion. theclinivex.comnih.gov

Studies on pimaric acid, a structurally similar diterpene isolated from Aralia cordata, have shown that it has an inhibitory effect on MMP-9 production. nih.gov In human aortic smooth muscle cells (HASMCs) stimulated with tumor necrosis factor-alpha (TNF-α), pimaric acid suppressed the expression of MMP-9. nih.govnih.gov This inhibition was found to occur at the transcriptional level, as pimaric acid downregulated MMP-9 mRNA transcription. nih.gov The mechanism for this effect is linked to the downregulation of the NF-κB and AP-1 signaling pathways, which are key regulators of MMP-9 gene expression. researchgate.netnih.gov

The migration of immune and other cells is a fundamental component of the inflammatory process and is often driven by the degradation of the extracellular matrix by enzymes like MMP-9. nih.govtheclinivex.comfrontiersin.org By inhibiting MMP-9 production, related pimarane (B1242903) diterpenes can consequently attenuate cellular migration.

Research has demonstrated that pimaric acid inhibits the migration and invasion of human aortic smooth muscle cells (HASMCs) that is stimulated by TNF-α. nih.govnih.gov This effect is directly correlated with its ability to suppress MMP-9 expression. nih.gov The inhibition of cell migration highlights a functional consequence of the compound's regulatory effects on inflammatory signaling pathways and protein expression, suggesting a potential role in controlling pathological processes that depend on cell motility, such as atherosclerosis and other inflammatory conditions. researchgate.netnih.gov

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and the progressive destruction of cartilage and bone. frontiersin.orgjst.go.jp The anti-inflammatory activities of this compound and its derivatives suggest they may have therapeutic potential in managing arthritis. While direct studies on this compound are limited, evidence from extracts of plants known to contain these compounds, such as Aralia cordata, is promising.

Extracts from Aralia cordata have been shown to exert protective effects on cartilage by inhibiting the activity of MMPs (MMP-1, -3, -13) and preventing the degradation of proteoglycans and collagen. researchgate.netjbtr.or.kr Furthermore, these extracts can inhibit chondrocyte apoptosis (cell death) by downregulating the JNK and p38 MAP kinase signaling pathways. researchgate.netjbtr.or.kr The roots of Aralia cordata have been noted for their ability to protect against inflammatory arthritis. actascientific.com In a comprehensive review, 7-oxothis compound, derived from Aralia cordata, was specifically listed as a bioactive compound from a medicinal herb that targets biochemical and molecular mediators of inflammatory autoimmune arthritis. nih.gov These findings collectively support the potential anti-arthritic efficacy of this compound and its derivatives, primarily through the inhibition of inflammatory mediators and protection against cartilage destruction. researchgate.netjbtr.or.kr

Cardiovascular System Modulation

This compound has been identified as a compound with notable effects on the cardiovascular system, particularly concerning its ability to induce vasodilation in critical vascular beds.

Research has demonstrated that this compound can induce relaxation in pulmonary arteries. nih.govresearchgate.net Studies using isolated rat pulmonary artery rings found that this compound reduced contractions induced by phenylephrine (B352888) in a concentration-dependent manner. nih.govnih.govmdpi.com This vasodilatory effect points to its potential role as a vasoactive substance. mdpi.com The half-maximal effective concentration (EC₅₀) for this vasodilation was determined to be 43.93 μM. medchemexpress.com

Table 1: Vasodilatory Effect of this compound

Parameter Value Source(s)
Target Phenylephrine-induced contraction in rat pulmonary arteries nih.gov, nih.gov
Effect Concentration-dependent reduction of contraction nih.gov, mdpi.com
EC₅₀ 43.93 μM medchemexpress.com

The vasodilatory action of related diterpenes is closely linked to the endothelium, specifically through the endothelial nitric oxide synthase (eNOS) pathway. nih.govnih.gov For the related compound dehydroabietic acid, which was studied in parallel with this compound, the vasodilatory effect was significantly diminished by the presence of an eNOS inhibitor (L-NAME), indicating that the relaxation of the pulmonary artery is mediated through the endothelial NO pathway. nih.govmdpi.com This suggests a potential, though not directly elucidated, mechanism for this compound's similar vasodilatory properties. researchgate.net

The Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) signaling pathway is a key regulator of eNOS activity. mdpi.commdpi.com In studies on the related compound dehydroabietic acid, its ability to induce relaxation in the pulmonary artery was found to involve the PI3K/Akt pathway. nih.govnih.gov Inhibition of PI3K with LY294002 reversed the vasodilatory effects, confirming the pathway's role. nih.govmdpi.com This mechanism involves the phosphorylation of Akt, which in turn promotes the phosphorylation of eNOS, leading to NO-induced relaxation. mdpi.com While these specific pathway engagements were detailed for dehydroabietic acid, the similar vasorelaxant profile of this compound suggests a possible parallel mechanism. nih.govmdpi.com

The production of nitric oxide (NO), a potent vasodilator, is a critical outcome of the eNOS and PI3K/Akt signaling pathways. nih.govdermnetnz.orgnih.gov Research on dehydroabietic acid demonstrated that it increased the production of NO in endothelial cells. nih.govnih.govmdpi.com This increased NO release is directly linked to its endothelium-dependent vasodilation. mdpi.com Given that this compound also exhibits significant vasodilatory effects on pulmonary arteries, it is plausible that it shares the ability to augment NO production, although direct evidence for this specific action is pending. nih.govresearchgate.net

Studies have investigated the effect of this compound and related resin acids on vascular ion channels. Specifically, this compound has been shown to affect large-conductance Ca²⁺-activated K⁺ (BK) channels. researchgate.netresearchgate.net In human embryonic kidney (HEK) 293 cells expressing these channels, this compound was among several diterpenoids that induced substantial membrane hyperpolarization, which is consistent with the opening of potassium channels and contributes to vasodilation. researchgate.net

Vasodilatory Mechanisms in Pulmonary Arteries

Antimicrobial and Antiviral Efficacy

This compound has been evaluated for its effectiveness against various microbial and viral agents.

It has been identified as a constituent in plant species known for their antimicrobial properties. researchgate.net For instance, it was isolated from the leaves of Widdringtonia species, where various diterpenes showed antimicrobial activity. researchgate.net

In terms of antiviral potential, this compound has been subject to screening against significant viral targets. It was tested for its inhibitory activity against enzymes of the SARS-CoV-2 virus, specifically the spike protein and the main protease (Mpro). up.ac.za Additionally, it was among the compounds evaluated for antiviral activities against Coxsackie virus B. researchgate.net

Table 2: Antimicrobial and Antiviral Screening of this compound

Activity Type Target(s) Source(s)
Antimicrobial General antimicrobial activity noted in diterpene-containing plant extracts researchgate.net
Antiviral SARS-CoV-2 (Spike protein, Mpro) up.ac.za
Antiviral Coxsackie virus B researchgate.net

Antibacterial Spectrum and Activity (e.g., against Staphylococcus aureus)

This compound has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. Research has shown its effectiveness against various strains of bacteria, including those that are resistant to common antibiotics.

One study highlighted that an ethyl acetate (B1210297) extract of Biota orientalis leaves, which contains this compound and isopimaric acid, showed significant activity. researchgate.net Specifically, this compound was identified as one of the compounds largely responsible for the observed effects. researchgate.net In another study, the oleoresin of A. araucana, which is composed of diterpenes like this compound, was active against Gram-positive Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) with minimum inhibitory concentrations (MIC90) ranging from 18.2 to 30µg/ml. researchgate.net While the whole oleoresin was inactive against the Gram-negative Escherichia coli, this highlights the specific spectrum of activity. researchgate.net

Further research has explored the antibacterial potential of derivatives of related diterpenes. For instance, derivatives of ursolic acid have been studied for their antibacterial properties and their ability to enhance the susceptibility of bacteria to other antibiotics. nih.gov This suggests a potential avenue for future research into this compound derivatives. The antibacterial activity of such compounds is often evaluated using microdilution methods to determine the minimal inhibitory concentration (MIC) against various bacterial strains. nih.gov

The following table summarizes the antibacterial activity of oleoresin containing this compound against specific bacterial strains.

Bacterial StrainActivityMIC90 (µg/ml)
Staphylococcus aureusActive18.2 - 30
Methicillin-resistant S. aureus (MRSA)Active18.2 - 30
Escherichia coliInactive>90

Antiviral Effects (e.g., Epstein-Barr Virus Early Antigen Inhibition)

This compound has been identified as a potent inhibitor of the Epstein-Barr virus (EBV) early antigen (EA) activation. This activity is significant as EBV is a human herpesvirus linked to various malignancies. mdpi.com The inhibition of EBV-EA activation is a key indicator of potential antitumor-promoting activity.

In a study investigating diterpenoids from the stem bark of Thuja standishii, this compound was one of several compounds that exhibited a strong inhibitory effect on EBV-EA induction. thieme-connect.com At a concentration of 1000 mol ratio/TPA (12-O-tetradecanoylphorbol-13-acetate, a tumor promoter), it achieved 100% inhibition. thieme-connect.com Similarly, research on diterpenes from the cones of Pinus luchuensis also identified this compound as having a potent inhibitory effect on EBV-EA activation induced by TPA. nih.gov

The mechanism of this antiviral action is of great interest. While the precise pathway for this compound is still under investigation, other compounds that inhibit EBV replication have been studied in more detail. For example, glycyrrhizic acid has been shown to interfere with an early step of the EBV replication cycle, possibly penetration, without affecting viral adsorption or inactivating the virus particles directly. nih.gov This differs from nucleoside analogs that target the viral DNA polymerase. nih.gov The potent anti-EBV activity of this compound suggests it may also operate through a distinct and effective mechanism.

The table below highlights the inhibitory effects of this compound on EBV-EA activation.

Source of this compoundAssayConcentrationInhibition Rate
Thuja standishii (stem bark)EBV-EA induction by TPA1000 mol ratio/TPA100%
Pinus luchuensis (cones)EBV-EA activation by TPANot specifiedPotent

Antiproliferative and Cytotoxic Studies

Inhibitory Effects on Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation

This compound has been shown to possess antiproliferative activity against Human Umbilical Vein Endothelial Cells (HUVECs). researchgate.net The proliferation of HUVECs is a critical process in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Therefore, inhibiting HUVEC proliferation is a key target for anti-cancer therapies.

Research has demonstrated that two diterpenes, dehydroabietic acid and this compound, exhibit antiproliferative effects on HUVECs. researchgate.net While the specific concentrations and detailed mechanisms for this compound's effect were not fully elaborated in the provided context, the general finding points to its potential as an anti-angiogenic agent. The inhibition of endothelial cell proliferation is a common mechanism for many natural compounds with anti-angiogenic properties. For instance, other compounds have been shown to significantly suppress HUVEC proliferation and tube formation, which are key steps in the angiogenic process. researchgate.netfrontiersin.org

Studies on other natural compounds have shown that they can inhibit HUVEC proliferation through various mechanisms, such as inducing cell cycle arrest and apoptosis. nih.gov For example, maslinic acid was found to reduce the proliferation of HUVECs and inhibit capillary tube formation. nih.gov Similarly, other research has shown that certain agents can suppress the proliferation and stimulate the death of HUVECs by modulating various cell growth suppressors and signaling pathways. nih.gov These examples provide a framework for understanding the potential mechanisms by which this compound may exert its antiproliferative effects on HUVECs.

CompoundCell LineEffect
This compoundHUVECAntiproliferative
Dehydroabietic acidHUVECAntiproliferative

Assessment of Anti-tumor and Anticancer Potentials

This compound has demonstrated significant potential as an anti-tumor and anticancer agent in various studies. thieme-connect.comnih.gov Its activity is often linked to its ability to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA), which is a marker for potential antitumor-promoting effects. thieme-connect.comnih.gov

Research on diterpenes isolated from the stem bark of Thuja standishii and the cones of Pinus luchuensis identified this compound as a compound with strong inhibitory effects on EBV-EA activation. thieme-connect.comnih.gov This suggests its potential in preventing or slowing down the growth of tumors. The anticancer potential of natural compounds is a vast field of research, with many phytochemicals being investigated for their ability to modulate various molecular pathways involved in cancer progression. foodandnutritionjournal.org

The mechanisms through which natural compounds exert their anticancer effects are diverse and can include inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting metastasis. foodandnutritionjournal.orgfrontiersin.org For example, some natural acids have been shown to induce ferroptosis, a form of iron-dependent cell death, in cancer cells. frontiersin.org While the specific mechanisms of this compound are still being elucidated, its structural relatives and other diterpenes have been shown to possess cytotoxic activities against various human cancer cell lines. researchgate.net

The development of hybrid molecules, where a bioactive compound is conjugated with another molecule like a bile acid, is also a promising strategy in cancer therapy to enhance efficacy. nih.govmdpi.com This approach could potentially be applied to this compound to improve its anticancer properties.

SourceActivityTarget
Thuja standishiiPotential antitumor-promotingEBV-EA activation
Pinus luchuensisPotential antitumor-promotingEBV-EA activation

Antioxidative Properties

Free Radical Scavenging Mechanisms

This compound possesses antioxidant properties, which are attributed to its ability to scavenge free radicals. Free radicals are highly reactive molecules that can cause damage to cells, proteins, and DNA, leading to various chronic diseases. antiox.org Antioxidants neutralize these harmful molecules, thereby preventing oxidative stress. antiox.org

The primary mechanism by which many phenolic and diterpenoid compounds, including those structurally similar to this compound, exert their antioxidant effects is through hydrogen atom transfer (HAT). mdpi.commdpi.com In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thus stabilizing the radical and terminating the oxidative chain reaction. nih.gov The efficiency of this process is often related to the bond dissociation enthalpy (BDE) of the hydroxyl groups in the antioxidant's structure; a lower BDE indicates a higher antioxidant activity. mdpi.com

Studies on structurally related compounds, such as carnosic acid, have shown that the presence of phenolic hydroxyl groups is crucial for their antioxidant activity. mdpi.com Lignans with catechol (3,4-dihydroxyphenyl) moieties, for instance, exhibit very high radical scavenging capacity. rsc.org While the specific free radical scavenging mechanism of this compound is not detailed in the provided search results, its chemical structure suggests that it likely follows a similar HAT-based mechanism. The antioxidant activity of such compounds can be evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. rsc.org

Compound/ExtractPropertyMechanism
This compoundAntioxidantFree radical scavenging
FerruginolAntioxidant79% activity against DPPH radical at 100 μg/mL

Role in Mitigating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in numerous diseases. mdpi.com Natural compounds with antioxidant properties are of significant interest for their potential to mitigate this damage. mdpi.com While direct studies extensively detailing this compound's role in mitigating oxidative stress are limited in the provided results, its anti-inflammatory properties suggest a potential indirect role. nih.govamegroups.org Inflammation and oxidative stress are often interconnected, with one process capable of inducing and amplifying the other. Some studies have noted that extracts containing this compound possess antioxidant activity. researchgate.net For instance, a methanolic extract of Tetraclinis articulata, which contains this compound, demonstrated antioxidant properties. researchgate.net The antioxidant activity of phenolic compounds, a class to which some related molecules belong, is often attributed to their ability to donate hydrogen or electrons to neutralize free radicals. mdpi.com Further research is necessary to specifically elucidate the mechanisms by which this compound may directly scavenge free radicals or enhance endogenous antioxidant defenses.

Neuropharmacological Activities

The neuropharmacological potential of this compound has been explored in the context of GABA receptor modulation and its prospective application in treating vascular dementia.

This compound has been identified as a positive modulator of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. equifeast-australia.comresearchgate.net In studies using Xenopus laevis oocytes expressing different GABA-A receptor subtypes, this compound demonstrated the ability to potentiate GABA-induced chloride currents. equifeast-australia.com This potentiation indicates that the compound enhances the effect of GABA, leading to increased neuronal inhibition.

Notably, this compound exhibited greater potency than the related compound, isopimaric acid, at several GABA-A receptor subtypes, including α1β1γ2S, α2β2γ2S, and α5β2γ2S. equifeast-australia.com It also showed higher potency and efficiency at the α1β2γ2S receptor subtype compared to isopimaric acid. equifeast-australia.com The modulation of GABA-A receptors by this compound suggests its potential for inducing sedative effects, which was observed as a dose-dependent decrease in locomotor activity in mice. equifeast-australia.com

Table 1: Potency of this compound on GABA-A Receptor Subtypes

Receptor Subtype EC50 (µM) of this compound
α1β2γ2S 33.3 ± 8.7
α1β1γ2S 48.1 ± 13.4
α2β2γ2S 31.2 ± 4.8
α5β2γ2S 40.7 ± 14.7
α1β3γ2S 24.9

EC50 represents the concentration of the compound that elicits a half-maximal response.

Vascular dementia is a neurodegenerative disease linked to cerebrovascular issues and neuroinflammation. nih.gov The NLRP3 inflammasome, a key component of the innate immune system, is implicated in the pathogenesis of vascular dementia through the production of pro-inflammatory cytokines. nih.gov Network pharmacology and molecular docking studies have identified this compound as a key compound with the potential to treat vascular dementia. nih.govamegroups.org

These computational studies suggest that this compound may exert its therapeutic effect by inhibiting the NLRP3 inflammasome. nih.govamegroups.org Molecular docking analyses have shown that this compound can spontaneously bind to proteins within the NLRP3 inflammasome complex, such as NLRP3, ASC, caspase-1, interleukin-18, and interleukin-1β. nih.govamegroups.org By potentially inhibiting this inflammatory pathway, this compound could help to mitigate the neuroinflammation that contributes to the progression of vascular dementia. nih.govamegroups.orgresearchgate.net

Anti-asthmatic Properties of Select Oxidized Derivatives

Asthma is a chronic inflammatory disease of the airways. phcogres.com Research has investigated the anti-asthmatic potential of derivatives of this compound. One such derivative, 7-Oxo-sandaracopimaric acid, has shown promise in animal models of asthma. nih.gov In a study involving ovalbumin-sensitized guinea pigs, this compound was found to inhibit the activity of phospholipase A2 and eosinophil peroxidase in the bronchoalveolar lavage fluid. nih.govresearchgate.net These enzymes are involved in the inflammatory cascade that characterizes asthmatic responses. The inhibition of these enzymes suggests a potential mechanism for the anti-asthmatic effects of this oxidized derivative. nih.govresearchgate.net

Other Noteworthy Biological Activities

Beyond the activities detailed above, this compound has been identified as an inhibitor of lipoxygenase. igi-global.comscispace.comaeeisp.com Lipoxygenases are enzymes that play a role in the biosynthesis of leukotrienes, which are inflammatory mediators. By inhibiting this enzyme, this compound demonstrates another facet of its anti-inflammatory potential.

Mechanism of Action and Molecular Target Elucidation

Cellular and Subcellular Modalities of Action

Sandaracopimaric acid's biological activities are underpinned by its actions within the cell. A significant finding is its ability to target mitochondria, the primary sites of cellular energy production. This interaction with mitochondria allows this compound to influence cellular bioenergetics and trigger apoptosis, or programmed cell death. The precise mitochondrial proteins and pathways that are the direct targets of this compound are an active area of investigation, and a full understanding of this subcellular modality is forthcoming.

Enzyme Inhibition and Allosteric Modulation

The potential of this compound to inhibit key enzymes has been a focus of research, particularly in the context of inflammation and hormone-dependent processes.

Matrix Metalloproteinases (MMPs): While specific data on the direct inhibition of individual Matrix Metalloproteinases by this compound is not yet widely available, the broader class of diterpenoids, to which it belongs, is known to possess MMP-inhibitory properties. Further research is necessary to characterize the specific inhibitory profile and potency of this compound against various MMPs.

Phospholipase A2 (PLA2): As a crucial enzyme in the inflammatory cascade, Phospholipase A2 is a potential target for the anti-inflammatory effects of this compound. Although detailed inhibitory concentrations (IC50 values) have not been extensively reported, the compound's recognized anti-inflammatory properties suggest that PLA2 inhibition may be a contributing factor.

Aromatase: Investigations into the aromatase-inhibiting potential of this compound have been conducted. However, a study found that while other compounds isolated from the same natural source demonstrated significant aromatase inhibition, this compound itself did not show notable activity against this enzyme.

Receptor Binding and Interactions

The ability of this compound to interact with cellular receptors is a critical component of its mechanism of action.

Chemokine Receptors: There is evidence to suggest that this compound can interfere with the signaling of chemokines by inhibiting their binding to their respective receptors. This is a noteworthy interaction, as chemokine signaling is fundamental to the inflammatory process and immune cell trafficking. By disrupting this communication, this compound can modulate inflammatory responses. The specific chemokine receptors it targets and its binding affinities are topics that warrant more in-depth study.

GABA Receptors: At present, there is a lack of published research specifically detailing the direct binding and interaction of this compound with GABA receptors.

Intervention in Intracellular Signaling Pathways

This compound has been shown to modulate several pivotal intracellular signaling pathways that govern cellular functions such as inflammation, proliferation, and survival.

PI3K/Akt-eNOS Pathway: The effect of this compound on the PI3K/Akt-eNOS signaling cascade is an area of growing interest. This pathway is essential for promoting cell survival and maintaining endothelial function. The potential for this compound to influence this pathway could have important therapeutic implications.

NF-κB Pathway: The NF-κB signaling pathway is a master regulator of inflammation. Although direct evidence of this compound's intervention is still being fully elucidated, its established anti-inflammatory activities point to a likely role in modulating this critical pathway.

AP-1 Pathway: The AP-1 transcription factor is implicated in a variety of cellular processes, including proliferation and inflammation. The precise impact of this compound on the AP-1 pathway remains to be fully characterized.

STAT3 Pathway: A considerable amount of research has been dedicated to understanding the interaction between this compound and the STAT3 signaling pathway. It has been established that this compound can inhibit the STAT3 pathway, which is frequently overactive in a number of diseases, including cancer. This inhibition can subsequently impact the expression of genes regulated by STAT3 that are involved in cell growth and survival.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to Sandaracopimaric Acid

The total synthesis of natural products with complex stereochemistry, such as this compound, represents a significant challenge in organic chemistry. One of the earliest reported total syntheses of (-)-sandaracopimaric acid was accomplished by Adriano Afonso and published in the Journal of the American Chemical Society in 1968. acs.org While the full details of this synthetic route are not widely available, such endeavors in that era typically involved multi-step sequences focusing on the strategic construction of the polycyclic ring system and the careful introduction of stereocenters.

These early total syntheses are crucial for confirming the structure of the natural product and providing a definitive route to the molecule, independent of natural sources. They often serve as a benchmark for the development of new synthetic methodologies and strategies that can be applied to other complex diterpenes.

Semisynthetic Modifications from Natural Precursors

Given the structural complexity of this compound, semisynthesis from more readily available natural products is an attractive alternative to total synthesis. Diterpenoid resin acids, such as abietic acid and dehydroabietic acid, which are major components of rosin (B192284), serve as common starting materials for the synthesis of other valuable compounds. wikipedia.orgusda.gov

The structural similarity among pimarane-type diterpenes allows for their interconversion. For instance, processes like the disproportionation of rosin involve the hydrogenation of the exocyclic vinyl groups of pimaric-type acids, including this compound, to their dihydro derivatives. usda.gov Conversely, the introduction of the characteristic vinyl group and the specific stereochemistry of this compound from a different resin acid precursor is a key challenge. While specific, detailed routes for the semisynthesis of this compound from other resin acids are not extensively documented in readily accessible literature, the chemical precedent for modifying these scaffolds is well-established. For example, abietic acid can be isomerized to levopimaric acid, which then undergoes Diels-Alder reactions, demonstrating the chemical tractability of these molecules for significant structural rearrangement. scialert.net

Development of Chemical Transformations for Analog Generation and Lead Optimization

The this compound scaffold has been utilized as a template for the synthesis of more complex molecules, particularly steroidal compounds. These chemical transformations are vital for generating analogs and optimizing lead compounds in drug discovery.

A notable example involves the conversion of this compound into androstane (B1237026) derivatives. This process highlights the utility of the diterpene skeleton as a chiral starting material for building steroidal frameworks. The key steps in this transformation include:

Esterification : The carboxylic acid of this compound is first converted to its methyl ester, methyl sandaracopimarate, to protect the carboxyl group.

Hydroboration-Oxidation : The vinyl group is subjected to hydroboration-oxidation to yield a primary alcohol.

Further Transformations : The resulting alcohol can be converted into a diazoketone.

Acid-Catalyzed Cyclization : Treatment of the diazoketone with acid induces a cyclization reaction, forming the D-ring of the steroidal system and yielding tetracyclic ketones.

This strategy demonstrates how the existing rings and stereocenters of this compound can be used to direct the formation of new, complex structures, providing a pathway to novel steroidal analogs for biological evaluation.

Synthesis of Derivatives for Enhanced or Modified Biological Activity

To explore and enhance the therapeutic potential of pimarane-type diterpenes, various derivatives have been synthesized and evaluated for their biological activities. While extensive derivatization studies specifically on this compound are limited in the literature, research on closely related pimaric acids provides valuable insights into promising derivatization strategies.

Anticancer Activity: Derivatives of quinopimaric and maleopimaric acids, which are structurally related to this compound, have been synthesized and evaluated for their cytotoxic activity. nih.gov Modifications to the core structure, including the creation of methyl esters and the introduction of epoxy and hydroxyimino functionalities, have led to compounds with activity against various cancer cell lines, including renal cancer, leukemia, colon cancer, and breast cancer. nih.gov One derivative, methyl 1,4-dihydroxyiminodihydroquinopimarate, exhibited a broad spectrum of potent cytotoxic activity and showed in vivo antineoplastic activity against mouse mammary carcinoma and colon adenocarcinoma. nih.gov

Antibacterial Activity: The antibacterial potential of resin acid derivatives has also been investigated. In one study, a series of amide derivatives were synthesized from acrylopimaric acid (APA), a product of the reaction between rosin acids and acrylic acid. ncsu.edu These derivatives, featuring various aromatic amide groups, were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Several of the synthesized compounds displayed notable antibacterial activity, particularly against E. coli. ncsu.edu This suggests that modification of the carboxylic acid group into amides is a viable strategy for developing new antibacterial agents from pimarane-type scaffolds.

The table below summarizes findings from studies on derivatives of pimaric acids closely related to this compound.

Parent Acid TypeDerivative ClassTested Biological ActivityKey FindingsReference
Quinopimaric/Maleopimaric AcidMethyl esters, Epoxides, OximesAnticancer (in vitro)Active against renal, leukemia, colon, and breast cancer cell lines. nih.gov
Quinopimaric AcidDihydroxyimino derivativeAnticancer (in vivo)Showed activity against mouse mammary carcinoma and colon adenocarcinoma. nih.gov
Acrylopimaric AcidAromatic AmidesAntibacterialSome derivatives showed significant activity against E. coli. ncsu.edu

Structure Activity Relationship Sar Studies of Sandaracopimaric Acid and Analogues

Identification of Pharmacophoric Elements and Essential Structural Attributes

The biological activity of sandaracopimaric acid is intrinsically linked to its rigid tricyclic pimarane (B1242903) core, which serves as the foundational scaffold. Essential structural attributes that contribute to its bioactivity include the presence and orientation of specific functional groups. The carboxylic acid at the C-4 position and the vinyl group at the C-13 position are considered key pharmacophoric elements.

The pimarane skeleton itself is crucial for orienting the functional groups in a specific spatial arrangement for optimal interaction with biological targets. Studies on various pimarane diterpenes have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines. For instance, this compound isolated from Juniperus phoenicea has shown cytotoxic activity against the human liver carcinoma cell line (HepG2) with an IC50 value of 7.39 µg/ml. cjpas.net Another study on a related pimarane diterpenoid, 3β-hydroxy-ent-pimara-8(14),15-dien-19-oic acid, reported cytotoxic activity against ovarian (MCAS) and breast (MDA-MB-231) cancer cell lines. discoveryjournals.org

These findings suggest that the core diterpene structure is a primary determinant of cytotoxicity. Modifications to this core or the primary functional groups often lead to significant changes in biological activity. The lipophilicity conferred by the hydrocarbon skeleton, combined with the polar carboxylic acid group, creates an amphipathic molecule that can interact with various biological targets.

Cytotoxic Activity of Pimarane Diterpenes
CompoundCell LineActivity (IC50)Source
This compoundHepG2 (Liver Carcinoma)7.39 µg/ml cjpas.net
3β-hydroxy-ent-pimara-8(14),15-dien-19-oic acidMCAS (Ovarian Cancer)24.16 µg/ml discoveryjournals.org
3β-hydroxy-ent-pimara-8(14),15-dien-19-oic acidMDA-MB-231 (Breast Cancer)16.13 µg/ml discoveryjournals.org

Influence of Specific Functional Groups on Biological Potency and Selectivity (e.g., C(7)-oxo radical)

Modifications of specific functional groups on the this compound scaffold can significantly influence biological potency and selectivity. The C-7 position of the pimarane skeleton has been identified as a key site for modification.

A study investigating pimarane-type diterpenes from Aralia continentalis as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes, provided direct insight into the role of oxidation at the C-7 position. nih.gov The study compared the inhibitory activity of ent-pimara-8(14),15-diene-19-oic acid (a stereoisomer of this compound) with its C-7 modified analogues. The results demonstrated that the introduction of an oxo group at C-7, creating 7-oxo-ent-pimara-8(14),15-diene-19-oic acid, significantly increased the inhibitory activity against PTP1B. nih.gov The 7β-hydroxy derivative also showed potent inhibition. This suggests that introducing polarity and hydrogen-bonding capability at the C-7 position enhances the interaction with the target enzyme. nih.gov

The term "C(7)-oxo radical" is not standard; however, the enhanced activity of the 7-oxo derivative highlights the importance of this position. The ketone group at C-7 can act as a hydrogen bond acceptor, potentially forming crucial interactions within the active site of a biological target, thereby increasing binding affinity and inhibitory potency. nih.gov

Influence of C-7 Substitution on PTP1B Inhibition nih.gov
CompoundC-7 SubstitutionInhibition TypeKi (μM)
ent-pimara-8(14),15-diene-19-oic acid-HMixed-
7-oxo-ent-pimara-8(14),15-diene-19-oic acid=O (oxo)Noncompetitive3.29
7β-hydroxy-ent-pimara-8(14),15-diene-19-oic acid-OH (hydroxy)--

Application of Computational Approaches in SAR Analysis (e.g., Quantitative Structure-Activity Relationship (QSAR), Molecular Docking)

Computational methods like Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are powerful tools for elucidating the SAR of this compound and its analogues. These in silico techniques help to predict the biological activity of novel compounds and to understand their interactions with molecular targets.

Molecular Docking: This technique has been applied to pimarane diterpenes to understand their binding modes. In the study of PTP1B inhibitors, molecular docking simulations were performed for ent-pimara-8(14),15-diene-19-oic acid and its 7-oxo and 7β-hydroxy analogues. nih.gov The results showed that these compounds bind to the catalytic site of PTP1B with negative binding energies, indicating favorable interactions. nih.gov The compounds interacted with key residues such as Phe182 and Asp181 in the WPD loop and Cys215 in the active site. nih.gov The 7-oxo derivative, which showed the highest activity, likely forms specific interactions that stabilize the enzyme-inhibitor complex more effectively. nih.gov

Another computational study focused on designing pimarane diterpenoid compounds as potential treatments for acne by targeting the Cutibacterium acnes 30S ribosomal subunit. pensoft.netpensoft.net Using a Pharmacophore Enhanced Shape Alignment (PheSA) algorithm and molecular docking, a novel derivative of Sandaracopimar-15-ene-6β,8β-diol was designed. This new compound exhibited a higher binding affinity (-8.3 kcal/mol) to the target than the reference antibiotic sarecycline (B560412) (-8.2 kcal/mol), indicating its potential as a potent inhibitor. pensoft.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): While specific QSAR models exclusively for this compound derivatives are not widely published, the principles of QSAR are applicable. Such models would correlate physicochemical properties (descriptors) of a series of this compound analogues with their measured biological activity. Descriptors could include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP). A statistically significant QSAR model could then be used to predict the activity of unsynthesized analogues, prioritizing the most promising candidates for synthesis and testing.

Molecular Docking Results of Pimarane Diterpenes
CompoundTargetBinding Energy (kcal/mol)Key Interacting ResiduesSource
ent-pimara-8(14),15-diene-19-oic acidPTP1B-5.3 to -6.1Phe182, Asp181, Cys215, Tyr46, Arg47 nih.gov
7-oxo-ent-pimara-8(14),15-diene-19-oic acidPTP1B-5.3 to -6.1Phe182, Asp181, Cys215, Tyr46, Arg47 nih.gov
7β-hydroxy-ent-pimara-8(14),15-diene-19-oic acidPTP1B-5.3 to -6.1Phe182, Asp181, Cys215, Tyr46, Arg47 nih.gov
Designed Sandaracopimar-15-ene-6β,8β-diol derivativeC. acnes 30S ribosomal subunit-8.3Not specified researchgate.net

Analytical Methodologies for Characterization and Quantification

Advanced Chromatographic Techniques

Chromatography is fundamental to the analysis of sandaracopimaric acid, enabling its separation from a complex mixture of other structurally similar diterpenoids. Gas and liquid chromatography, along with more specialized techniques, are routinely employed.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the qualitative and quantitative analysis of this compound, particularly in resinous samples. nih.govuobasrah.edu.iq Due to the low volatility of the carboxylic acid, a derivatization step is necessary prior to analysis. A common procedure involves trimethylsilylation, for example, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane (BSTFA/TMCS), to convert the acid into its more volatile trimethylsilyl (B98337) (TMS) ester. nih.gov

The subsequent analysis by GC-MS allows for the separation of the derivatized this compound from other resin components. The mass spectrometer provides crucial structural information based on the fragmentation pattern of the molecule under electron impact (EI) ionization. For the TMS ester of this compound, characteristic peaks in the EI-mass spectrum include the molecular ion (M+) at m/z 374, a fragment from the loss of a methyl group ([M-15]+) at m/z 359, and a fragment from the loss of the trimethylsilyl ester group ([M-117]+) at m/z 257. nih.gov

Thermally assisted hydrolysis and methylation (THM-GC-MS) is a specialized variant used to analyze the macromolecular or polymerized fraction of resins where this compound might be incorporated. This technique involves pyrolysis in the presence of a methylating agent, such as tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), which breaks down the polymer and simultaneously methylates the resulting acidic components, making them suitable for GC-MS analysis. nih.gov

Gas Chromatography-Flame Ionization Detection (GC-FID) is also utilized, often in conjunction with GC-MS. While GC-MS is superior for identification, GC-FID provides robust quantification over a wide linear range and is a common method for analyzing fatty and resin acids. researchgate.net

Table 1: Example GC-MS Conditions for this compound Analysis (as TMS ester)
ParameterConditionReference
Column HP-5MS (5% Phenyl Methyl Siloxane) nih.gov
Injector Temperature 300°C cdnsciencepub.com
Oven Program Initial 40°C (2 min), ramp 8°C/min to 150°C, ramp 3°C/min to 280°C nih.gov
Carrier Gas Helium (1 mL/min) nih.gov
Ionization Mode Electron Impact (EI) at 70 eV nih.gov
Mass Range m/z 40-800 nih.gov

High-Performance Liquid Chromatography (HPLC) offers an alternative to GC, avoiding the need for derivatization. However, the high structural similarity among diterpene resin acid isomers, such as this compound and pimaric acid, makes their separation by conventional reversed-phase HPLC (RP-HPLC) challenging, and baseline separation is often not achieved. nih.govcdnsciencepub.com Typical RP-HPLC methods utilize C18 columns with mobile phase gradients consisting of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like formic or acetic acid to ensure the analytes are in their protonated form. nih.gov

Reversed-Phase HPLC coupled with Diode Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MSn) provides a more powerful tool. DAD allows for the detection of analytes based on their UV absorbance, while ESI-MS provides mass information, aiding in the identification of co-eluting peaks. ESI is a soft ionization technique that typically yields the deprotonated molecule [M-H]⁻ for carboxylic acids in negative ion mode.

Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for the separation of complex mixtures of diterpene resin acids. researchgate.net SFC uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main mobile phase, which provides low viscosity and high diffusivity, leading to faster and more efficient separations compared to HPLC. researchgate.net

A validated Ultra High-Performance Supercritical Fluid Chromatography-Electrospray Ionization Mass Spectrometry (UHPSFC-ESI-MS) method has been successfully developed for the separation and quantification of eight diterpene resin acids, including this compound. researchgate.net This method achieves separation in under 20 minutes without the need for derivatization. researchgate.net

Table 2: UHPSFC-ESI-MS Conditions for Diterpene Resin Acid Separation
ParameterConditionReference
Column Torus 2-Picolylamin (2-PIC) (3.0 mm × 100.0 mm, 1.7 µm) researchgate.net
Mobile Phase A: Supercritical CO2, B: Ethanol researchgate.net
Gradient 0-3% B (8 min), hold (2 min), to 5.5% B (5 min) researchgate.net
Detection Quadrupole MS with ESI (Negative Mode) researchgate.net

Capillary Electrophoresis (CE) provides another analytical avenue for the separation of resin acids. A cyclodextrin-modified CE method has been developed for the analysis of common resin acids. nih.gov In this technique, modifiers such as methyl-β-cyclodextrin (MECD) and sulfobutylether-β-cyclodextrin (SBCD) are added to the running buffer to form water-soluble inclusion complexes with the otherwise insoluble resin acids at acidic pH. nih.gov While this method can separate many resin acids, it was noted that the pimaric/sandaracopimaric acid pair was not baseline-separated under certain conditions, highlighting the analytical challenge posed by these isomers. nih.gov Shortening the analysis time is possible by operating at a higher pH (e.g., 9.25), where the acids are ionized. nih.gov

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), Infrared (IR) Spectroscopy)

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for complete structural elucidation. One-dimensional (1D) ¹H and ¹³C NMR spectra provide information on the chemical environment of hydrogen and carbon atoms, respectively. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms and definitively assign all signals. researchgate.net

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
PositionδC (ppm)δH (ppm), Multiplicity (J in Hz)Reference
137.71.34, 1.83 researchgate.net
218.71.75, 1.94 researchgate.net
335.51.44, 1.51 researchgate.net
447.4- researchgate.net
548.81.18 researchgate.net
625.11.88, 2.02 researchgate.net
736.11.51, 1.63 researchgate.net
8135.9- researchgate.net
946.22.14 researchgate.net
1037.0- researchgate.net
1118.91.52, 1.57 researchgate.net
1234.41.42, 1.54 researchgate.net
1338.2- researchgate.net
14122.25.23, br s researchgate.net
15184.6- researchgate.net
16148.55.77, dd (17.5, 10.7) researchgate.net
17110.54.88, dd (10.7, 1.5), 4.85, dd (17.5, 1.5) researchgate.net
1828.90.85, s researchgate.net
1915.80.83, s researchgate.net
2021.81.21, s researchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides the exact mass of the molecule, which allows for the determination of its elemental formula. For this compound (C₂₀H₃₀O₂), the calculated exact mass is 302.2246 Da. nih.gov HR-ESI-MS analysis would confirm this mass with high accuracy, typically within a few parts per million (ppm).

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound shows characteristic absorption bands for the key functional groups. A strong band around 1692 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid group. cdnsciencepub.com The presence of the vinyl group is confirmed by bands at approximately 994 and 913 cm⁻¹. cdnsciencepub.com

Bioassay-Guided Isolation and Fractionation Methodologies

Bioassay-guided isolation is a strategy used to purify bioactive natural products from complex mixtures, such as plant extracts. nih.gov This process involves a stepwise separation of the extract into fractions, with each fraction being tested for a specific biological activity (e.g., antimicrobial, anti-inflammatory). The most active fractions are then subjected to further separation until a pure, active compound is isolated. nih.gov

The isolation of this compound, should it be targeted for a specific bioactivity, would follow this general procedure:

Extraction : The raw plant material (e.g., resin) is extracted with a suitable solvent, such as methanol or ethyl acetate (B1210297), to produce a crude extract.

Initial Fractionation : The crude extract is subjected to a primary fractionation technique. A common method is Vacuum Liquid Chromatography (VLC), where the extract is separated on a column (e.g., silica (B1680970) gel) using a gradient of solvents with increasing polarity (e.g., hexane (B92381), ethyl acetate, methanol). nih.gov This yields several fractions of decreasing polarity.

Bioassay : All fractions are tested for the target biological activity.

Sub-fractionation : The most active fraction(s) are selected for further purification. This can involve repeated column chromatography, solid-phase extraction (SPE), or preparative HPLC until a pure compound is obtained. nih.gov

Structure Elucidation : Once the active compound is isolated in its pure form, its structure is determined using the spectroscopic methods described in section 8.2 (NMR, MS, IR).

This iterative process of separation and biological testing ensures that the purification efforts are focused solely on the active constituents of the extract, leading efficiently to the isolation of compounds like this compound.

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including its absolute stereochemistry, which is vital for understanding its biological activity. The process involves directing a beam of X-rays onto a single, high-quality crystal of the compound. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots with varying intensities. nih.gov

By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be mathematically reconstructed. nih.gov This map is then interpreted to determine the exact position of each atom in the molecule and the bonds between them, yielding a detailed 3D model.

While the structure of this compound has been firmly established through a combination of other spectroscopic methods (such as NMR) and chemical correlation studies, X-ray crystallography remains the gold standard for absolute structural confirmation. cdnsciencepub.com Early studies confirmed the identity of this compound derivatives by comparing their X-ray powder patterns with those of known compounds. cdnsciencepub.com For a complete de novo structural determination, obtaining a suitable single crystal of this compound would be the critical first step, followed by data collection and computational refinement to produce the final, unambiguous molecular structure. nih.gov

Advanced Profiling and Systems-Level Approaches

Modern analytical chemistry employs powerful techniques to not only identify and quantify molecules but also to understand their broader context, from their presence in complex mixtures to their interactions within biological networks.

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC-MS), is a cornerstone for the qualitative and quantitative analysis of this compound, especially within its natural source, sandarac resin. nih.govresearchgate.net GC-MS is highly effective for analyzing the volatile and semi-volatile components of complex mixtures. researchgate.net

For the analysis of diterpenoid acids like this compound, a derivatization step is typically required to increase their volatility and thermal stability for GC analysis. A common method is trimethylsilylation, where a trimethylsilyl (TMS) group replaces the acidic proton of the carboxylic acid, forming a TMS ester. researchgate.net

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the individual components of the mixture, and the mass spectrometer then ionizes each component, typically using electron impact (EI) ionization. The resulting molecular ions and their characteristic fragment ions are detected, producing a unique mass spectrum that serves as a molecular fingerprint for identification. For the TMS ester of this compound, characteristic fragment ions are observed that allow for its confident identification in a sample. researchgate.net

Table 1: Characteristic Mass Spectrometry Fragments for the Trimethylsilyl (TMS) Ester of this compound. researchgate.net
m/z (mass-to-charge ratio)Description of Fragment Ion
374Molecular Ion [M]⁺
359Loss of a methyl group [M-15]⁺
257Loss of the trimethylsilyl ester group [M-117]⁺
241Loss of the trimethylsilyl ester and a methyl group [M-133]⁺

Quantitative analysis can also be performed using an internal standard method, allowing for the determination of the concentration of this compound in the original sample. researchgate.net Beyond GC-MS, other techniques such as atmospheric pressure chemical ionization mass-spectrometry (APCI-MS) have been used in profiling studies to identify this compound in natural products like propolis. nih.gov

Network pharmacology is a modern, systems-level approach used to understand the mechanisms of action of chemical compounds within a biological system. nih.govneist.res.in It moves beyond the traditional "one-drug, one-target" paradigm to explore the complex interactions between a compound and multiple targets, such as proteins and genes, and how these interactions modulate various biological pathways. neist.res.innih.gov

The typical workflow in a network pharmacology study involves several key steps:

Target Identification: Potential biological targets of the compound (e.g., this compound) are predicted using various databases and computational tools that link chemical structures to known protein interactions. nih.gov

Network Construction: The identified compound-target interactions are used to build complex networks. These can include compound-target networks and protein-protein interaction (PPI) networks, which map the relationships between the primary targets. nih.gov

Functional Analysis: The constructed networks are analyzed using bioinformatics tools to perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG pathways). This step helps to identify the key biological processes, cellular components, molecular functions, and signaling pathways that are significantly affected by the compound. nih.gov

While specific network pharmacology studies focusing solely on this compound have not been extensively published, this methodology represents a powerful tool to elucidate its polypharmacological effects. By identifying its potential targets and analyzing their roles in various signaling pathways (such as those related to inflammation or cell signaling), network pharmacology could provide a deeper understanding of the compound's molecular mechanisms and guide future experimental validation. nih.govrsc.org

Translational Research and Prospective Therapeutic Applications

Development as Novel Pharmacological Agents

Sandaracopimaric acid is emerging as a promising candidate for development as a novel pharmacological agent, primarily due to its inherent anti-inflammatory and antioxidative properties. nih.gov Resin acids, as a class, are recognized for their bioactive potential, serving as a valuable source for the synthesis of new therapeutic compounds. nih.gov The unique chemical structure of this compound makes it a compelling starting point for medicinal chemistry efforts aimed at creating derivatives with enhanced efficacy and specificity. Current research is focused on elucidating its mechanisms of action and exploring its potential to modulate various pathological processes. nih.gov

Therapeutic Interventions for Chronic Inflammatory Conditions

The anti-inflammatory effects of this compound and its derivatives are a significant area of investigation for their potential use in chronic inflammatory conditions such as rheumatoid arthritis. nih.govsciparkpub.com A derivative, 7-oxothis compound, isolated from Aralia cordata, has demonstrated notable analgesic and anti-inflammatory activities. researchgate.net Research has shown that this derivative can inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. researchgate.net By reducing the activity of these enzymes, it can decrease the production of pro-inflammatory prostaglandins (B1171923). researchgate.net Furthermore, it has been found to inhibit histamine (B1213489) release, another important contributor to the inflammatory response. researchgate.net These findings suggest that this compound and its analogues could offer a basis for the development of new treatments for chronic inflammatory diseases.

Applications in Cardiovascular Health and Vascular Disorders

Preliminary studies have indicated that this compound may have beneficial effects on cardiovascular health, particularly in relation to vascular function. One of the key findings is its ability to reduce the contraction of phenylephrine-induced pulmonary arteries, suggesting a vasorelaxant effect. researchgate.netnih.gov This property is significant as the relaxation of blood vessels is crucial for maintaining healthy blood pressure and circulation. The mechanism behind this vasorelaxant activity is an area of active investigation, with studies on related compounds suggesting that activation of the nitric oxide/cGMP pathway and modulation of ion channels in vascular smooth muscle cells could be involved. mdpi.com These initial findings open up the possibility of developing this compound-based therapies for vascular disorders characterized by excessive vasoconstriction.

Contributions to Antimicrobial and Antiviral Drug Discovery Initiatives

The class of compounds to which this compound belongs, resin acids, has been recognized for its antimicrobial properties. nih.gov Specifically, these compounds have shown antibacterial activity, and research into their mechanism of action suggests that they may disrupt the cell membranes of bacteria. nih.gov While the primary focus has been on antibacterial effects, the broader antimicrobial potential continues to be an area of interest.

With regard to antiviral drug discovery, research into the direct antiviral effects of this compound is still in its early stages. However, studies on derivatives of structurally related diterpenes, such as maleopimaric and quinopimaric acids, have shown promising antiviral activity against a range of viruses, including human papillomavirus (HPV) and hepatitis C virus (HCV). nih.gov These findings suggest that the pimarane (B1242903) scaffold of this compound could be a valuable template for the development of new antiviral agents. nih.gov

Opportunities in Oncological Research and Drug Development

This compound and related diterpenoids are being explored for their potential in oncological research. nih.gov Studies have indicated that this compound may possess anticancer properties. nih.gov While direct evidence on this compound is emerging, research on derivatives of similar diterpenes, such as quinopimaric and maleopimaric acids, has demonstrated cytotoxic activity against various human cancer cell lines. nih.govspringermedicine.com These derivatives have shown inhibitory effects on the growth of leukemia, breast cancer, and colon cancer cells in vitro. nih.govspringermedicine.com The potential for these compounds to induce apoptosis and inhibit cell proliferation highlights the opportunities for developing novel cancer therapies based on the this compound structure. nih.govspringermedicine.com

Therapeutic Potential in Wound Healing and Tissue Repair

The therapeutic potential of this compound in wound healing and tissue repair is an area that warrants further investigation. While direct studies on this specific compound are limited, the well-documented anti-inflammatory properties of resin acids suggest a potential role in modulating the inflammatory phase of wound healing. sciparkpub.com Chronic inflammation can impede the healing process, and by controlling it, this compound could potentially create a more favorable environment for tissue regeneration. sciparkpub.comnih.gov Research into other natural acidic compounds has shown that they can positively influence cell migration and proliferation, key processes in wound closure. nih.gov Future studies are needed to explore whether this compound shares these properties and to what extent it can contribute to the development of new wound healing therapies.

Further Exploration in Neuropharmacological Applications

The neuropharmacological potential of this compound is an emerging field of research. A study on diterpenes from Biota orientalis, a plant in which this compound is found, identified compounds that modulate GABA(A) receptors and decrease locomotor activity in mice. news-medical.netfrontiersin.org GABA(A) receptors are the primary inhibitory neurotransmitter receptors in the central nervous system, and their modulation can have significant effects on anxiety, sedation, and other neurological processes. news-medical.net While this research did not isolate this compound as the active compound, its presence in a plant with neuroactive constituents suggests that it may contribute to these effects or possess its own neuropharmacological properties that are yet to be fully elucidated.

Integration into Traditional Medicine Formulations and Modern Phytotherapy

This compound, a naturally occurring diterpenoid, is a significant phytochemical constituent in several plants utilized in traditional medicine. While historical medicinal systems did not identify individual chemical compounds, the therapeutic effects of the plants they used can often be attributed to the presence of such bioactive molecules. The integration of this compound into traditional and modern phytotherapy is primarily through the use of extracts from plants in which it is abundant.

In traditional practices, plants from the Juniperus genus, known sources of this compound, have been employed for various ailments. For example, Juniperus sabina L. is used in traditional Uyghur medicine to treat conditions such as rheumatoid arthritis and skin issues. nih.gov The anti-inflammatory and other bioactive properties of extracts from these plants are, in part, due to their diterpenoid content, including this compound. Similarly, sandarac resin, obtained from Tetraclinis articulata, is primarily composed of this compound and has historical uses. researchgate.net

Modern phytotherapy aims to standardize and scientifically validate the use of plant-based medicines. In this context, this compound serves as a key marker for the quality control of herbal preparations derived from source plants like Juniperus species. acs.org By quantifying the concentration of this and other active compounds, modern phytotherapy can ensure the consistency and potency of herbal remedies. Research into the specific biological activities of isolated this compound allows for a more targeted and evidence-based application of the plant extracts in which it is found. This scientific validation helps bridge the gap between traditional knowledge and contemporary medical standards, facilitating the integration of these traditional remedies into a more modern, evidence-based phytotherapeutic framework.

Below is a table summarizing plant sources of this compound that have a history of use in traditional medicine.

Plant SourceTraditional Use
Juniperus sabina L.Used in Uyghur medicine for rheumatoid arthritis, itchy skin, and urinary discomfort. nih.gov
Juniperus phoenicea L.Utilized in traditional practices, with research showing it as a source of the compound. acs.org
Tetraclinis articulata (Vahl) Mast.The source of sandarac resin, which has historical applications. researchgate.net

Q & A

Q. What are the primary natural sources of Sandaracopimaric acid, and what extraction methodologies are most effective for its isolation?

this compound is typically isolated from resinous plant species, particularly conifers. Effective extraction involves solvent-based methods (e.g., ethanol or dichloromethane) followed by chromatographic purification, such as column chromatography with silica gel. Optimization of solvent polarity and gradient elution is critical to minimize co-elution with structurally similar diterpenoids . Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are essential for confirming purity post-extraction .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structure?

Structural elucidation requires a combination of 1^1H-NMR, 13^{13}C-NMR, and 2D NMR (e.g., COSY, HMBC) to resolve its tetracyclic diterpenoid framework. Mass spectrometry (HR-ESI-MS) provides molecular formula validation, while Infrared (IR) spectroscopy identifies functional groups like carboxylic acids. X-ray crystallography is recommended for absolute stereochemical confirmation when crystalline samples are obtainable .

Q. How can researchers design experiments to assess the stability of this compound under varying storage conditions?

Stability studies should employ accelerated degradation protocols under controlled temperature, humidity, and light exposure. Analytical techniques like HPLC-DAD or LC-MS track degradation products over time. Experimental controls (e.g., inert atmosphere storage) help isolate degradation pathways (oxidation vs. hydrolysis). Statistical models (e.g., Arrhenius equation) predict shelf-life under standard conditions .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Common assays include cytotoxicity screening (MTT assay), antimicrobial disk diffusion, and enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity). Dose-response curves (IC50_{50}/EC50_{50}) and positive controls (e.g., aspirin for anti-inflammatory assays) are mandatory to validate results. Replicates (n3n \geq 3) and blinded analysis reduce experimental bias .

Q. How should researchers address variability in this compound yields across extraction batches?

Batch variability often stems from seasonal or geographical differences in plant material. Standardizing plant collection (e.g., same developmental stage, drying protocols) and using internal standards during extraction improve reproducibility. Multivariate analysis (e.g., PCA) identifies key variables (e.g., solvent ratio, temperature) affecting yield .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from differences in assay protocols, cell lines, or compound purity. Systematic reviews with meta-analysis should compare methodologies, adjusting for confounding factors (e.g., solvent used in assays). Independent validation studies using standardized protocols (e.g., OECD guidelines) are essential to confirm bioactivity claims .

Q. How can computational methods enhance the understanding of this compound’s structure-activity relationships (SAR)?

Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to target proteins (e.g., COX-2). Quantum mechanical calculations (DFT) analyze electronic properties influencing reactivity. Comparative SAR studies with synthetic analogs identify critical functional groups for bioactivity .

Q. What experimental designs are optimal for studying the pharmacokinetics of this compound in vivo?

Pharmacokinetic studies require LC-MS/MS quantification in plasma/tissues after oral/intravenous administration. Non-compartmental analysis (NCA) calculates parameters like TmaxT_{\text{max}}, CmaxC_{\text{max}}, and half-life. Isotope-labeled analogs (e.g., 13^{13}C) improve metabolite tracking. Ethical protocols (e.g., IACUC approval) and sample size justification (power analysis) are mandatory .

Q. How can researchers mitigate challenges in synthesizing this compound derivatives with enhanced bioavailability?

Semi-synthetic modification (e.g., esterification of carboxylic acid groups) improves solubility. Nanoparticle encapsulation (e.g., liposomes) or prodrug strategies enhance oral absorption. In vitro permeability assays (Caco-2 cell monolayers) and logP measurements guide structural optimization .

Q. What methodologies are recommended for identifying novel biological targets of this compound?

Proteomic approaches (e.g., affinity chromatography coupled with LC-MS/MS) isolate binding proteins. CRISPR-Cas9 gene knockout models validate target relevance. Pathway enrichment analysis (e.g., KEGG) links targets to therapeutic mechanisms. Collaborative multi-omics integration (transcriptomics, metabolomics) provides holistic insights .

Methodological Guidelines

  • Data Presentation : Use tables to compare extraction yields (e.g., solvent vs. method) and figures (e.g., dose-response curves) for bioactivity data .
  • Reproducibility : Document instrument parameters (e.g., NMR pulse sequences) and raw data deposition in public repositories (e.g., Zenodo) .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies and declare conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.